2-Amino-2-methyl-1-propanol

Description

RN given refers to parent cpd

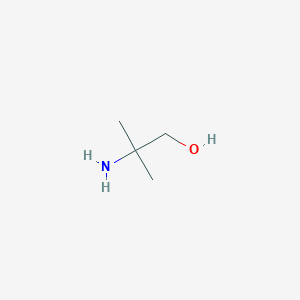

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTVGIZVANVGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO, Array | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3207-12-3 (hydrochloride), 62512-11-2 (mesylate), 67952-40-3 (nitrate salt), 68298-05-5 (tosylate) | |

| Record name | 2-Amino-2-methylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027032 | |

| Record name | 2-Amino-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-2-methyl-1-propanol appears as a clear light colored liquid. Insoluble in water and about the same density as water. Flash point 172 °F. Used to make other chemicals., Liquid, Solid; mp = 30-31 deg C; Commercial form may be thick liquid; [Merck Index] Colorless viscous liquid; mp = 24-28 deg C; [MSDSonline], CRYSTALS OR COLOURLESS LIQUID., A clear light colored liquid. | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

329 °F at 760 mmHg (99+% compound) (USCG, 1999), 165 °C @ 760 MM HG, 165 °C, 329 °F | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

153 °F (USCG, 1999), 67 °C, 67 °C CC, 67 °C c.c., 153 °F | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

MISCIBLE WITH WATER; SOL IN ALCOHOLS, Solubility in water: miscible | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.935 (USCG, 1999) - Less dense than water; will float, 0.934 @ 20 °C/20 °C, 0.93 g/cm³, 0.935 | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.0 (AIR= 1), Relative vapor density (air = 1): 3.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.0 [mmHg], Vapor pressure, Pa at 20 °C: 133 | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALLINE MASS | |

CAS No. |

124-68-5 | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-methylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU49E6626Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

89.6 °F (USCG, 1999), 31 °C, 89.6 °F | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2-Amino-2-methyl-1-propanol basic properties

An In-depth Technical Guide to the Basic Properties of 2-Amino-2-methyl-1-propanol

Introduction

This compound (AMP) is a versatile organic compound possessing both a primary amine and a primary alcohol functional group. Its structure, specifically as a sterically hindered primary amine, is key to its utility in a wide range of applications.[1] For researchers, scientists, and drug development professionals, AMP is primarily recognized for its role as a high-performance buffering agent in biochemical assays, an intermediate in pharmaceutical synthesis, and a pH adjuster in cosmetic and personal care formulations.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization and use, and logical workflows relevant to a laboratory setting.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The compound appears as a clear, colorless liquid or a low-melting solid, as its melting point is near room temperature.[3][4][5]

| Property | Value | Reference |

| IUPAC Name | 2-amino-2-methylpropan-1-ol | [3] |

| CAS Number | 124-68-5 | [3] |

| Molecular Formula | C₄H₁₁NO | [3][6] |

| Molecular Weight | 89.14 g/mol | [6][7] |

| Appearance | Crystals or colorless liquid | [3] |

| Melting Point | 24-28 °C (75-82 °F) | [4][5][6][8] |

| Boiling Point | 165 °C (329 °F) at 760 mmHg | [4][5][6][8] |

| Density | 0.934 g/mL at 25 °C | [4][5][6][8] |

| pKa (at 25 °C) | 9.69 - 9.7 | [2][4] |

| Useful Buffer Range | pH 9.0 - 10.5 | [4][6] |

| Refractive Index | n20/D 1.4455 | [4][8] |

| Flash Point | ~82 °C (~180 °F) | [6] |

| Vapor Pressure | <1 mmHg at 25 °C | [4] |

Solubility Profile

The presence of both polar hydroxyl and amino groups allows AMP to be soluble in water and other polar solvents.[2] Some sources describe it as insoluble in water, which may refer to its miscibility limits or specific experimental conditions, but it is sufficiently soluble for the preparation of aqueous buffer solutions.[2][3][7][8]

| Solvent | Solubility | Rationale / Notes |

| Water | Soluble.[2] H₂O: 0.5 M at 20 °C, clear, colorless.[4] | The hydroxyl and amino groups form hydrogen bonds with water. |

| Alcohols (Methanol, Ethanol) | Soluble | "Like dissolves like" principle; both solute and solvent are polar and can hydrogen bond.[9] |

| Polar Aprotic (Acetone, Acetonitrile) | Soluble | The polarity of the solvent interacts with the polar functional groups of AMP.[9] |

| Non-Polar (Hexane, Toluene) | Low to Insoluble | The non-polar nature of the solvent does not favorably interact with the polar functional groups of AMP.[9] |

Core Applications in Research and Development

AMP's primary utility for the target audience stems from its function as a buffer and a synthetic intermediate.

-

Buffering Agent: With a pKa of approximately 9.7, AMP is an excellent buffer for maintaining alkaline conditions.[2][6] It is frequently used in enzyme assays, particularly for enzymes with high optimal pH, such as alkaline phosphatase.[2][5][10] For alkaline phosphatase, AMP also serves as a phosphate (B84403) acceptor.[10] High buffer concentrations, even up to 1 M, do not inhibit the enzyme and are recommended to prevent pH shifts due to CO₂ absorption from the air.[2][10]

-

Chemical Synthesis: As a bifunctional molecule, AMP is a precursor in various organic syntheses. It can react with acyl chlorides to form oxazolines and is also a precursor to 2,2-dimethylaziridine.[2] This makes it a valuable building block in the synthesis of more complex molecules for drug discovery.

-

CO₂ Capture: While more industrial in nature, it is relevant for researchers in green chemistry and environmental science. AMP is considered a promising agent for post-combustion CO₂ capture due to its high absorption capacity and resistance to degradation.[1]

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa of a substance by monitoring pH changes during the gradual addition of a titrant.[11][12]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound (AMP)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (Class A, 25 or 50 mL)

-

Beaker (100 mL)

Methodology:

-

Preparation of Analyte Solution: Accurately weigh a sample of AMP to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution) in a beaker.[11]

-

Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[11][13]

-

Initial pH Adjustment: Using 0.1 M HCl, adjust the pH of the AMP solution to be fully protonated (e.g., pH 1.8-2.0).[11]

-

Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with pH measurements in alkaline solutions.[11][13]

-

Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode. Begin titrating the solution by adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).[11]

-

Data Recording: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration until the pH reaches approximately 12.[11]

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point, where half of the AMP has been neutralized. This corresponds to the flattest region (buffer region) of the curve.

-

-

Replication: Perform the titration a minimum of three times to ensure reproducibility and calculate the average pKa value.[11]

Protocol for Preparation of an AMP Buffer Solution

Objective: To prepare a 1 L, 0.9 M AMP buffer at pH 10.3 for use in an alkaline phosphatase assay.

Materials:

-

This compound (AMP) (M.W. 89.14 g/mol )

-

1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

Calibrated pH meter

-

1 L volumetric flask

-

Magnetic stirrer and stir bar

Methodology:

-

Liquefy AMP: AMP has a melting point between 24-28°C.[4][5][6][8] If solid, gently warm the container to approximately 35°C to liquefy it.[10] Note that liquified AMP is viscous.[10]

-

Weighing and Dissolving: Weigh 78 g of liquified AMP and dissolve it in approximately 500 mL of deionized water in a beaker with stirring.[10]

-

Initial pH Adjustment: Slowly add approximately 200 mL of 1 M HCl to the solution while monitoring the pH.[10] The addition of acid will neutralize the amine, forming its conjugate acid and lowering the pH into the buffering range.

-

Final pH Adjustment: Continue to add 1 M HCl dropwise until the pH of the solution reaches the target of 10.3.

-

Final Volume Adjustment: Quantitatively transfer the buffer solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsings to the flask. Carefully add deionized water to the calibration mark.

-

Storage: Stopper the flask and invert several times to ensure homogeneity. Store the buffer at room temperature in a tightly sealed container to protect it from atmospheric CO₂. The solution is stable for approximately one month under these conditions.[10]

Visualizations of Logical and Experimental Workflows

The following diagrams illustrate the chemical principle of AMP's buffering action and a typical laboratory workflow for its use.

Caption: Logical diagram of the AMP buffering mechanism.

Caption: Experimental workflow for preparing an AMP buffer.

References

- 1. This compound | 124-68-5 | Benchchem [benchchem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-2-甲基-1-丙醇 BioXtra, ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 124-68-5 [chemicalbook.com]

- 6. AMP | 124-68-5 | FA09404 | Biosynth [biosynth.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound CAS#: 124-68-5 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. catrosa.ru [catrosa.ru]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide on 2-Amino-2-methyl-1-propanol

This document provides a concise technical overview of 2-Amino-2-methyl-1-propanol, focusing on its fundamental molecular properties. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data for experimental design and chemical synthesis.

Core Molecular Data

This compound, a substituted aliphatic alcohol, is utilized in various applications, including as a pH balancer in cosmetic formulations[1]. Its core molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H11NO | [2][3][4][5][6] |

| Molecular Weight | 89.14 g/mol | [2][3][5][7] |

| IUPAC Name | 2-amino-2-methylpropan-1-ol | [2] |

| CAS Registry Number | 124-68-5 | [3][4] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques.

Mass Spectrometry for Molecular Weight Determination:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into a mass spectrometer and ionized, commonly using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The molecular weight is determined from the peak corresponding to the molecular ion [M+H]+ or [M]+. For this compound, a prominent peak would be expected around m/z 90.14.

Elemental Analysis for Molecular Formula Determination:

-

Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

-

Gas Separation: The combustion products (CO2, H2O, N2) are passed through a series of absorbent traps or a gas chromatography column to separate them.

-

Detection: The amount of each gas is quantified using a thermal conductivity detector or other suitable detectors.

-

Calculation: The percentage composition of Carbon, Hydrogen, and Nitrogen is calculated from the amounts of CO2, H2O, and N2 produced. The percentage of Oxygen can be determined by difference. These percentages are then used to derive the empirical and subsequently the molecular formula, which for this compound is C4H11NO[3].

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name and its fundamental molecular identifiers.

Caption: Relationship between compound and its molecular properties.

References

- 1. This compound | 124-68-5 [chemicalbook.com]

- 2. This compound | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. 1-Propanol, 2-amino-2-methyl- [webbook.nist.gov]

- 5. mpbio.com [mpbio.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis of 2-Amino-2-methyl-1-propanol from 2-Aminoisobutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-2-methyl-1-propanol, a valuable building block in pharmaceuticals and other chemical industries, starting from the readily available 2-aminoisobutyric acid. The primary synthetic route detailed herein involves a two-step process: the initial esterification of 2-aminoisobutyric acid, followed by the reduction of the resulting ester to the target amino alcohol. This document outlines detailed experimental protocols for both steps, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathway and experimental workflows to facilitate understanding and implementation in a laboratory setting.

Synthetic Pathway Overview

The conversion of 2-aminoisobutyric acid to this compound is most effectively achieved through an intermediate ester. The carboxylic acid functional group of 2-aminoisobutyric acid is first converted to an ester, typically a methyl or ethyl ester, via Fischer esterification. This ester is then reduced to the corresponding primary alcohol using either catalytic hydrogenation or a chemical reducing agent.

Experimental Protocols

Step 1: Fischer Esterification of 2-Aminoisobutyric Acid

The esterification of 2-aminoisobutyric acid is typically carried out using the Fischer esterification method, which involves reacting the amino acid with an excess of an alcohol in the presence of a strong acid catalyst.

Materials:

-

2-Aminoisobutyric acid

-

Methanol (or other suitable alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoisobutyric acid and an excess of the desired alcohol (e.g., methanol, typically serving as the solvent).

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminoisobutyric acid alkyl ester.

-

The crude ester can be purified by vacuum distillation or column chromatography.

Step 2: Reduction of 2-Aminoisobutyric Acid Alkyl Ester

The reduction of the ester to this compound can be achieved through two primary methods: catalytic hydrogenation or reduction with a metal hydride.

This method involves the use of hydrogen gas and a metal catalyst, such as Raney Nickel, and is amenable to larger scale synthesis.[1]

Materials:

-

2-Aminoisobutyric acid alkyl ester

-

Raney Nickel (or other suitable catalyst, e.g., Ru/C)

-

Ethanol (or other suitable solvent)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reactor vessel, dissolve the 2-aminoisobutyric acid alkyl ester in a suitable solvent like ethanol.

-

Add the Raney Nickel catalyst to the solution. The catalyst is typically used as a slurry in the solvent.

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (typically ranging from 500 to 1500 psi).

-

Heat the reaction mixture to a temperature between 50 and 150 °C with vigorous stirring.

-

Maintain the reaction under these conditions for 6 to 24 hours, monitoring the hydrogen uptake to determine the reaction's completion.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation.

LiAlH₄ is a powerful reducing agent that efficiently converts esters to primary alcohols. This method is well-suited for laboratory-scale synthesis.

Materials:

-

2-Aminoisobutyric acid alkyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Sodium sulfate decahydrate (B1171855) (Glauber's salt) or perform a Fieser workup

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Dissolve the 2-aminoisobutyric acid alkyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2 to 6 hours.

-

Cool the reaction mixture back down in an ice bath.

-

Quench the reaction carefully by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup). Alternatively, quench by the careful, portion-wise addition of sodium sulfate decahydrate until the grey precipitate turns white and the hydrogen evolution ceases.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound from 2-aminoisobutyric acid.

Table 1: Fischer Esterification of 2-Aminoisobutyric Acid

| Reactant/Catalyst | Molar Ratio (to Amino Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Methanol / H₂SO₄ | Excess / Catalytic | Methanol | Reflux | 12 | 85-95 | >95 | General Procedure |

| Ethanol / p-TsOH | Excess / Catalytic | Ethanol | Reflux | 24 | 80-90 | >95 | General Procedure |

Table 2: Reduction of 2-Aminoisobutyric Acid Alkyl Ester

| Starting Ester | Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Methyl Ester | Catalytic Hydrogenation | Raney Nickel | Ethanol | 100 | 1000 | 12 | 90-95 | >99 | [1] |

| Ethyl Ester | Catalytic Hydrogenation | Ru/C | Ethanol | 120 | 1200 | 8 | 88-93 | >99 | General Procedure |

| Methyl Ester | LiAlH₄ | LiAlH₄ | THF | Reflux | N/A | 4 | 85-92 | >98 | General Procedure |

| Ethyl Ester | LiAlH₄ | LiAlH₄ | Diethyl Ether | Reflux | N/A | 6 | 82-90 | >98 | General Procedure |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molar Mass | 89.14 g/mol |

| Appearance | Colorless liquid or solid |

| Melting Point | 29-31 °C |

| Boiling Point | 165 °C |

| Density | 0.934 g/cm³ |

Conclusion

The synthesis of this compound from 2-aminoisobutyric acid via a two-step esterification and reduction process is a robust and efficient method. This guide provides detailed protocols for both laboratory and potentially scalable synthesis. The choice between catalytic hydrogenation and chemical reduction for the second step will depend on the available equipment, scale of the reaction, and safety considerations. Both pathways offer high yields and produce a high-purity product that is suitable for various applications in the pharmaceutical and chemical industries. Careful adherence to the outlined procedures and safety precautions is essential for successful and safe synthesis.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-Amino-2-methyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-methyl-1-propanol (AMP), a primary alkanolamine, is a versatile compound utilized across various scientific and industrial sectors. While not possessing a classical pharmacological mechanism of action mediated by specific receptor interactions, its utility in biological and pharmaceutical contexts is significant and stems directly from its fundamental physicochemical properties. This technical guide elucidates the core mechanism of action of AMP, which is rooted in its function as a proton acceptor, acting as a robust buffer and pH stabilizing agent. We will delve into its application in enzyme kinetics, particularly in alkaline phosphatase assays where it also functions as a phosphate (B84403) acceptor, and its role as a critical excipient in pharmaceutical formulations. This document provides quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive understanding of AMP's function for researchers and drug development professionals.

Physicochemical Properties and Buffering Mechanism

This compound is an organic compound characterized by a primary amine group and a hydroxyl group. This structure confers upon it the properties of a weak base, making it an effective pH buffer, particularly in alkaline conditions.

The primary mechanism of action of AMP in biochemical and pharmaceutical applications is its ability to maintain a stable pH. The amine group (-NH2) can accept a proton (H+) to form its conjugate acid (-NH3+), resisting significant changes in pH upon the addition of an acid or base. This buffering capacity is most effective within a specific pH range surrounding its pKa.

Quantitative Physicochemical and Buffering Data

The following table summarizes the key physicochemical and buffering properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C4H11NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| pKa (25 °C) | 9.7 | [1] |

| Useful pH Buffering Range | 9.0 - 10.5 | [1] |

| pH of 0.1 M Aqueous Solution (25 °C) | 11.3 | [1] |

| Density (25 °C) | 0.934 g/mL | [1] |

| Boiling Point | 165 °C | [1] |

| Melting Point | 24-28 °C | [1] |

| Solubility | Miscible with water and alcohols | [1] |

Buffering Mechanism Visualization

The buffering action of this compound can be visualized as an equilibrium between the unprotonated (base) and protonated (conjugate acid) forms.

Role in Enzyme Kinetics: The Case of Alkaline Phosphatase

A significant application of this compound in research is its use as a buffer in enzyme assays, most notably for the determination of alkaline phosphatase (ALP) activity. The optimal pH for ALP is in the alkaline range, which aligns well with the buffering capacity of AMP.

Beyond maintaining a stable pH, AMP plays a dual role in the ALP reaction. It acts as a "phosphate acceptor," facilitating the transfer of the phosphate group from the substrate, which can enhance the reaction rate.

Quantitative Data on AMP in Enzyme Assays

| Parameter | Value/Range | Enzyme(s) | Reference(s) |

| Typical Working Concentration | 350 - 900 mM | Alkaline Phosphatase | [1] |

| Typical Working pH | 10.3 - 10.4 | Alkaline Phosphatase | [1] |

| Typical Working Concentration | 100 mM | Lactate Dehydrogenase, Malate Dehydrogenase | [1] |

| Typical Working pH | 9.9 - 10.4 | Lactate Dehydrogenase, Malate Dehydrogenase | [1] |

Experimental Protocol: Alkaline Phosphatase Assay using AMP Buffer

This protocol outlines a typical colorimetric assay for alkaline phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate in an AMP buffer.

Materials:

-

AMP Buffer (0.5 M, pH 10.3):

-

Dissolve 44.5 g of this compound in ~800 mL of deionized water.

-

Adjust the pH to 10.3 with concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

-

Substrate Solution (e.g., 10 mM pNPP):

-

Dissolve the appropriate amount of p-nitrophenyl phosphate in the AMP buffer. Prepare fresh.

-

-

Enzyme Sample:

-

Cell lysate, purified enzyme, or serum sample.

-

-

Stop Solution (e.g., 1 M NaOH):

-

To halt the enzymatic reaction.

-

-

Microplate reader or spectrophotometer.

Procedure:

-

Reaction Setup: In a 96-well plate, add a specific volume of the enzyme sample to each well.

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add the pre-warmed pNPP substrate solution to each well to start the reaction.

-

Incubation: Incubate the reaction mixture at the chosen temperature for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Add the stop solution to each well to terminate the reaction.

-

Measurement: Read the absorbance of the product (p-nitrophenol) at 405 nm.

-

Calculation: Determine the enzyme activity based on a standard curve of p-nitrophenol.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical alkaline phosphatase assay using an AMP buffer.

Role in Pharmaceutical Formulations

In the realm of drug development, this compound is a valuable excipient, primarily used as a neutralizing agent, emulsifier, and pH stabilizer in various dosage forms, including topical, oral, and parenteral formulations[2][3].

Neutralization of Acidic Polymers

Many drug delivery systems utilize acid-functional polymers. AMP is highly effective at neutralizing the carboxylic acid moieties in these polymers, rendering them soluble in aqueous solutions. This is crucial for the formulation of water-borne coatings for tablets and for creating stable polymer-based drug delivery systems.

pH Adjustment and Stabilization

Maintaining the optimal pH of a formulation is critical for the stability and solubility of the active pharmaceutical ingredient (API). AMP's buffering capacity helps to maintain the desired pH, preventing degradation of the API and ensuring the physical stability of the formulation, such as preventing the creaming of emulsions. It is commonly found in creams, lotions, and gels for this purpose[1][4].

Emulsification

AMP can be used to form stable emulsions, which are essential for many topical and oral formulations. It acts as a surfactant, reducing the interfacial tension between oil and water phases.

Logical Relationship in Formulation Development

The decision to use AMP in a pharmaceutical formulation is based on its ability to address specific challenges in achieving a stable and effective drug product.

Conclusion

The mechanism of action of this compound in biological and pharmaceutical contexts is fundamentally a manifestation of its chemical properties as a weak base. Its ability to act as a proton acceptor makes it an excellent buffer for maintaining alkaline pH, which is critical for the activity of certain enzymes like alkaline phosphatase. In pharmaceutical development, this same property is leveraged to stabilize formulations, neutralize acidic polymers, and create stable emulsions. For researchers and drug development professionals, a thorough understanding of these physicochemical principles is key to effectively utilizing AMP to achieve stable and functional biochemical assays and drug delivery systems.

References

A Technical Guide to the Thermal Stability of 2-Amino-2-methyl-1-propanol (AMP) Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Amino-2-methyl-1-propanol (AMP) solutions, a critical parameter for its application in various industrial processes, including carbon dioxide (CO₂) capture and as a component in pharmaceutical formulations. This document synthesizes key findings on degradation kinetics, products, and the experimental methodologies used to assess the thermal stability of AMP.

Introduction to this compound (AMP)

This compound is a sterically hindered primary alkanolamine. Its unique structure, with a tertiary carbon atom adjacent to the amino group, imparts specific chemical properties, including its capacity for CO₂ absorption and its stability profile.[1][2] While considered more resistant to thermal degradation than other primary amines like monoethanolamine (MEA), understanding its stability under various process conditions is crucial for optimizing performance and minimizing solvent loss.[1][2]

Thermal Degradation of AMP in the Presence of CO₂

The primary pathway for the thermal degradation of AMP in aqueous solutions containing CO₂ involves an intramolecular cyclization reaction to form 4,4-dimethyl-1,3-oxazolidin-2-one (B1584434) (DMOZD).[1][2][3] This process is initiated by the formation of an AMP-carbamate, which then undergoes cyclization and dehydration.[3]

Degradation Pathway

The degradation mechanism can be visualized as a two-step process. First, AMP reacts with CO₂ to form a carbamate (B1207046). This carbamate is in equilibrium with the reactants. Subsequently, the carbamate undergoes an intramolecular nucleophilic attack, leading to the formation of DMOZD and the release of a water molecule.

Kinetics of Thermal Degradation

The thermal degradation of AMP to DMOZD has been studied under various conditions. The reaction rate is dependent on both the concentration of AMP and CO₂.[4] A power-law rate equation is often used to model the degradation kinetics.[1][4]

Table 1: Kinetic Parameters for the Thermal Degradation of AMP to DMOZD

| Parameter | Value | Reference |

| Activation Energy (Ea) | 129.12 (±14.64) kJ/mol | [1] |

| Reaction Order (w.r.t. AMP) | 1.18 (±0.15) | [4] |

| Reaction Order (w.r.t. CO₂) | 0.45 (±0.25) | [4] |

These parameters indicate that the concentration of AMP has a more significant impact on the degradation rate than the concentration of CO₂.[4]

Table 2: Apparent First-Order Degradation Rate Constants for AMP

| Temperature (°C) | AMP Concentration (M) | CO₂ Loading (mol CO₂/mol AMP) | Apparent Rate Constant (k, h⁻¹) | Reference |

| 135 | Not Specified | Not Specified | Reported in literature | [1] |

| 150 | Not Specified | Not Specified | Reported in literature | [1] |

Note: Specific rate constant values from the cited literature require further extraction from the source material to populate this table fully.

Oxidative Degradation of AMP

In addition to thermal degradation, AMP can also undergo oxidative degradation, particularly in environments containing oxygen. The degradation products from oxidation are different from those of thermal degradation and can include smaller organic molecules and ammonia.[5]

Table 3: Major Products of Oxidative and Thermal Degradation of AMP

| Degradation Type | Major Products | Reference |

| Thermal | 4,4-dimethyl-2-oxazolidinone (DMOZD), 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol (AMPAMP), Ammonia, Acetone | [5] |

| Oxidative | Formic acid, 1-piperazinecarboxaldehyde, Ethylenediamine, N-(2-hydroxy-1,1-dimethylethyl)glycine, Formaldehyde, Piperazinone | [5] |

Experimental Protocols for Thermal Stability Assessment

The assessment of AMP's thermal stability typically involves subjecting the amine solution to elevated temperatures over a period of time and analyzing the degradation products.

General Experimental Workflow

The following diagram illustrates a typical workflow for a thermal degradation study.

Detailed Experimental Methodology

Materials:

Apparatus:

-

High-pressure, high-temperature reactors (e.g., stainless steel cylinders or Parr reactors).

-

Temperature control system.

-

Stirring mechanism (optional, but recommended for homogeneity).

-

Sampling system for safe extraction of liquid samples at high temperature and pressure.

Procedure:

-

Solution Preparation: Prepare aqueous solutions of AMP at the desired concentrations (e.g., 1.12, 1.68, 2.24, and 3.36 M).[1][8]

-

CO₂ Loading: Bubble CO₂ gas through the amine solution until the target loading (e.g., 0.17 to 0.7 mol CO₂/mol AMP) is achieved.[1][8] The loading can be determined gravimetrically or by titration.

-

Thermal Degradation Experiment:

-

Charge a known volume of the CO₂-loaded AMP solution into the reactor.

-

Pressurize the reactor with an inert gas (e.g., nitrogen) if necessary.

-

Heat the reactor to the desired temperature (e.g., 120, 135, or 150 °C) and maintain it for the duration of the experiment.[1][3][8]

-

Collect liquid samples at regular intervals.

-

-

Sample Analysis:

-

Analyze the collected samples to determine the concentration of AMP and its degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile degradation products like DMOZD.[9]

-

Ion Chromatography (IC): Used to determine the loss of the amine itself.[10]

-

High-Performance Liquid Chromatography (HPLC): Can also be employed for the analysis of AMP.[11]

-

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides information on the thermal stability of AMP solutions by measuring the change in mass as a function of temperature.

Table 4: Thermal Decomposition Temperatures of Aqueous AMP Solutions from TGA

| AMP Concentration (wt%) | Tstart (°C) | Tonset (°C) | Tf (°C) | Reference |

| 8.91 | Not specified | 64.89 | Not specified | [12] |

| 17.82 | Not specified | Not specified | Not specified | [13] |

| 26.73 | Not specified | Not specified | Not specified | [13] |

| Pure AMP | Not specified | Lower than binary mixtures | Not specified | [12] |

Tstart: Start temperature for decomposition, Tonset: Intersection of baseline weight and the tangent of the weight vs. temperature curve, Tf: Final decomposition temperature.[12] The data indicates that the thermal stability increases with increasing AMP concentration in the solution.[13]

Atmospheric Degradation

While not strictly thermal degradation in the context of industrial processes, the atmospheric degradation of AMP is also an area of study. This process is typically initiated by hydroxyl (OH) radicals and leads to a different set of degradation products.

Table 5: Major Gas-Phase Products of OH-Initiated Atmospheric Degradation of AMP

| Product | Chemical Formula | Reference |

| 2-amino-2-methylpropanal | CH₃C(NH₂)(CH₃)CHO | [6][14] |

| propan-2-imine | (CH₃)₂C=NH | [6][14] |

| 2-iminopropanol | (CH₃)(CH₂OH)C=NH | [6][14] |

| acetamide | CH₃C(O)NH₂ | [6][14] |

| formaldehyde | CH₂O | [6][14] |

| 2-methyl-2-(nitroamino)-1-propanol | CH₃C(CH₃)(NHNO₂)CH₂OH | [6][14] |

Conclusion

The thermal stability of this compound solutions is a complex function of temperature, AMP concentration, and the presence of other species like CO₂ and oxygen. The primary thermal degradation product in CO₂-rich environments is 4,4-dimethyl-1,3-oxazolidin-2-one, formed through a carbamate intermediate. The kinetics of this degradation have been quantified, providing valuable data for process modeling and optimization. Understanding the different degradation pathways—thermal, oxidative, and atmospheric—is essential for the safe and efficient use of AMP in various applications. The experimental protocols outlined in this guide provide a framework for conducting further research into the stability of AMP under specific operational conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Amino-2-methylpropan-1-ol | SIELC Technologies [sielc.com]

- 12. aidic.it [aidic.it]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 14. Atmospheric Chemistry of this compound: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-2-methyl-1-propanol safety and toxicity data

An In-depth Technical Guide on the Safety and Toxicity of 2-Amino-2-methyl-1-propanol

Abstract

This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound (CAS No. 124-68-5), a substituted aliphatic alcohol widely used as a pH adjuster and emulsifier. This document synthesizes key toxicological data from a range of studies, presenting quantitative data in structured tables for clarity and ease of comparison. Detailed methodologies for pivotal experiments are described to provide context for the findings. The guide also includes a visualization of a standard toxicological assessment workflow to aid in understanding the evaluation process for chemical compounds.

Introduction

This compound, also known by synonyms such as AMP, 2-Aminoisobutanol, and Isobutanolamine, is a clear, light-colored liquid.[1][2] It is primarily utilized in the formulation of cosmetics and personal care products to control pH, typically at concentrations of 2% or less.[1] While considered safe for its intended use in cosmetics, a thorough understanding of its toxicological profile is essential for risk assessment in research and drug development settings. This guide summarizes the available data on its acute and chronic toxicity, irritation potential, and genotoxicity.

Toxicological Profile

This compound exhibits low acute toxicity via oral and dermal routes.[1][3] However, it is classified as a significant irritant to the skin and eyes.[3][4][5][6][7][8][9] Repeated exposure studies have identified the liver as the primary target organ.[1][6][10] Importantly, genotoxicity assays have not indicated any mutagenic or carcinogenic potential.[3][6]

Acute Toxicity

The acute lethal dose (LD50) has been established for oral and dermal routes of administration in animal models. The data indicates a low potential for acute toxicity from single exposures.

| Route | Species | LD50 Value | Reference |

| Oral | Rat | 2900 mg/kg | [3] |

| Dermal | Rabbit | >2000 mg/kg | [3][10] |

Irritation and Sensitization

The compound is a known irritant, with the undiluted substance capable of causing severe reactions. However, it does not appear to be a skin sensitizer.

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Severe Irritant (Draize test score: 6.37) | [6] |

| Skin Corrosion | N/A | Non-corrosive (DOT Test, 4-hour exposure) | [6] |

| Eye Irritation | Rabbit | Causes serious eye damage/corrosion | [1][4][8][9] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [1][9] |

Repeated Dose Toxicity

Studies involving repeated administration have consistently shown effects on the liver.[1][6] Findings from studies ranging from four weeks to one year in various species include increased liver weight, histopathological changes, and alterations in clinical chemistry parameters related to liver function.[1][6] Additionally, damage and hemorrhage in the gastrointestinal mucosa have been observed following oral administration.[1]

Genotoxicity and Carcinogenicity

A range of assays have been conducted to assess the mutagenic and carcinogenic potential of this compound. The collective evidence suggests the compound is not genotoxic and is unlikely to pose a carcinogenic hazard.

| Test Type | Result | Reference |

| Ames Test | Not mutagenic | [3] |

| Various Genotoxicity Assays | No evidence of carcinogenic potential | [6] |

| Carcinogenicity Classification | Not listed by IARC, NTP, ACGIH, OSHA | [3][8] |

Developmental Toxicity

In a screening study conducted on rats, the hydrochloride salt of this compound was found to be toxic to the fetus when administered at high oral doses.[6] However, in a definitive developmental toxicity study using dermal administration—the most likely route of human exposure from cosmetics—the compound did not cause birth defects or other fetal effects even at high doses.[6]

Experimental Protocols

The toxicological data summarized above is derived from studies following standardized methodologies. Key experimental designs are detailed below.

Acute Oral Toxicity (LD50) - OECD Test Guideline 401

This protocol was referenced for determining the oral LD50 in rats.

-

Species: Rat (male)

-

Administration: A single dose administered orally via gavage.

-

Procedure: Animals are fasted prior to dosing. The substance is administered, and animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days.

-

Endpoint: The LD50 is calculated, representing the statistically estimated dose that is expected to be lethal to 50% of the tested animals. A post-mortem gross necropsy is performed on all animals.

Acute Dermal Toxicity (LD50) - OECD Test Guideline 402

This guideline was used for the dermal LD50 study in rabbits.

-

Species: Rabbit (male and female)

-

Administration: The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Procedure: Animals are observed for mortality and signs of toxicity for 14 days after the exposure period. Body weights are recorded weekly.

-

Endpoint: The dermal LD50 is determined. All animals undergo a gross necropsy at the end of the observation period.

Skin and Eye Irritation - Draize Test

The Draize test was employed to assess skin and eye irritation in rabbits.[6]

-

Species: Albino Rabbit

-

Skin Irritation Protocol: A small amount of the test substance is applied to a shaved patch of skin and covered with a patch. The site is evaluated for signs of erythema (redness) and edema (swelling) at specified intervals. Scores are assigned based on the severity of the reaction.

-

Eye Irritation Protocol: A small amount of the substance is instilled into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control. The eyes are examined for opacity of the cornea, inflammation of the iris, and redness/swelling of the conjunctiva at various time points after application.

Visualization of Toxicological Assessment Workflow

The following diagram illustrates a generalized workflow for the toxicological assessment of a chemical substance, from initial characterization to comprehensive risk assessment.

Caption: Generalized workflow for chemical toxicology assessment.

Conclusion

This compound has a well-characterized toxicological profile indicating low acute systemic toxicity. The primary hazards are severe skin and eye irritation upon direct contact with the undiluted substance.[1][6] Long-term exposure studies point to the liver as a target organ, though the substance has not shown evidence of mutagenicity or carcinogenicity.[1][3][6] These data are critical for conducting appropriate risk assessments and implementing necessary safety precautions in occupational, research, and development settings.

References

- 1. This compound: Uses and Toxicity_Chemicalbook [chemicalbook.com]